5,10,15,20-テトラキス(3,5-ジメトキシフェニル)ポルフィリン

概要

説明

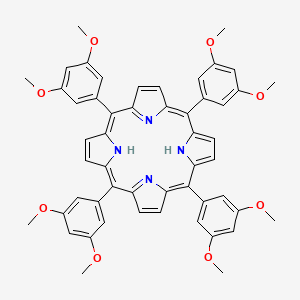

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin: is a synthetic porphyrin compound characterized by its four 3,5-dimethoxyphenyl groups attached to the meso positions of the porphyrin ring Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll

科学的研究の応用

Chemistry: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is used as a building block in the synthesis of more complex porphyrin-based compounds. It serves as a ligand in coordination chemistry and is involved in the study of electron transfer processes .

Biology and Medicine: This compound is investigated for its potential in photodynamic therapy (PDT), where it acts as a photosensitizer. Upon activation by light, it generates singlet oxygen, a reactive oxygen species that can kill cancer cells and pathogens .

Industry: In industrial applications, it is used in the development of photonic materials and optical sensors. Its unique photophysical properties make it suitable for use in dye-sensitized solar cells and other optoelectronic devices .

作用機序

Target of Action

The primary target of the compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is reactive oxygen species, specifically singlet oxygen . Singlet oxygen is a valuable reactive oxygen species known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .

Mode of Action

The compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin interacts with its targets by generating highly active cobalt porphyrin species capable of oxidizing hydrogen peroxide . The methoxy groups in the ligand have been found to act as redox activators to enhance the reactivity of the complex .

Biochemical Pathways

The compound 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin affects the redox process, enhancing the reactivity of the complex and leading to the oxidation of hydrogen peroxide . This results in the generation of singlet oxygen, a reactive oxygen species that plays a crucial role in various biochemical pathways, including those involved in the elimination of cancers and age-related eye diseases .

Pharmacokinetics

It is known that the compound should be stored under inert gas, indicating that it may be sensitive to oxidation

Result of Action

The molecular and cellular effects of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin’s action primarily involve the generation of singlet oxygen . This reactive oxygen species is known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .

Action Environment

The action of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin can be influenced by environmental factors. For instance, the compound forms chiral supramolecular assemblies via spontaneous symmetry breaking at the air or water interface . Additionally, it should be stored under inert gas, suggesting that its action, efficacy, and stability may be affected by the presence of oxygen .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3,5-dimethoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane, and a catalyst like trifluoroacetic acid is used to facilitate the condensation. The resulting product is then purified through column chromatography to obtain the desired porphyrin compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

化学反応の分析

Types of Reactions: 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin can undergo various chemical reactions, including:

Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: Porphyrin dications.

Reduction: Reduced porphyrin species.

Substitution: Derivatives with different functional groups replacing the methoxy groups.

類似化合物との比較

- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin

- 5,10,15,20-Tetrakis(3,4,5-trimethoxyphenyl)porphyrin

- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin

Comparison: Compared to its analogs, 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is unique due to the presence of methoxy groups at the 3 and 5 positions of the phenyl rings. This structural feature influences its electronic properties and photophysical behavior, making it particularly effective as a photosensitizer in photodynamic therapy .

生物活性

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin (T3,5DMPP) is a synthetic porphyrin compound notable for its biological activity, particularly in photodynamic therapy (PDT) and as a photosensitizer. This article explores its mechanisms of action, applications in cancer treatment, and other biological activities supported by various research findings.

Chemical Structure and Properties

5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is characterized by four 3,5-dimethoxyphenyl groups attached to the meso positions of the porphyrin ring. Its molecular formula is , with a molecular weight of 854.96 g/mol. The compound exhibits strong absorption characteristics with maximum wavelengths (λmax) at 417 nm for the Soret band and multiple Q bands at 514, 547, 589, and 646 nm .

Targeting Reactive Oxygen Species (ROS)

The primary biological activity of T3,5DMPP involves the generation of singlet oxygen () upon light activation. This reactive oxygen species is crucial for its cytotoxic effects against cancer cells. The mechanism begins when T3,5DMPP absorbs light energy, leading to its excitation and subsequent transfer of energy to molecular oxygen, converting it into singlet oxygen .

Biochemical Pathways

T3,5DMPP enhances redox processes within cells by generating reactive intermediates that can oxidize cellular components. This oxidative stress can induce apoptosis in targeted cells such as tumor cells or pathogens . The compound's ability to form chiral supramolecular assemblies at interfaces also influences its biological interactions.

Applications in Photodynamic Therapy

Efficacy Against Cancer

Research indicates that T3,5DMPP has a high singlet oxygen yield (φΔ), making it an effective photosensitizer for PDT. Studies have shown that it can effectively eliminate cancer cells by inducing oxidative damage upon light activation. Its effectiveness has been compared favorably against other porphyrins in terms of singlet oxygen production .

Antibacterial Properties

In addition to its anticancer applications, T3,5DMPP has demonstrated significant antibacterial activity through photodynamic mechanisms. It has been effective against both Gram-positive and Gram-negative bacteria at low concentrations (0.1–5 μM), showcasing its potential for use in antimicrobial therapies .

Table 1: Summary of Biological Activities

Synthesis and Characterization

T3,5DMPP can be synthesized using various methods including mechanical activation and ultrasound-assisted synthesis. Characterization techniques such as UV-Vis spectroscopy confirm the successful formation and purity of the compound. The compound's stability under inert conditions is essential due to its sensitivity to oxidation .

特性

IUPAC Name |

5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXRFPUCCCJMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this porphyrin derivative interesting for material science applications?

A1: This porphyrin derivative, when combined with Fullerenes like C60 and C70, forms unique one-dimensional cocrystals. These cocrystals demonstrate intriguing charge-transfer interactions, resulting in new absorption bands in the near-infrared (NIR) region . This property makes them promising candidates for developing NIR light-sensing devices, a field with significant potential in materials science .

Q2: How does the structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin influence its assembly at interfaces?

A2: Research shows that the diprotonated form of this porphyrin exhibits fascinating self-assembly behavior at air-water interfaces, particularly in the presence of acidic subphases . The size and binding affinity of counterions present in the subphase significantly influence the supramolecular chirality of the resulting assemblies. For instance, chloride ions were found to promote a strong chiral arrangement, while bromide ions led to weaker chirality, and nitrate or iodide ions showed no chirality . This understanding is crucial for tailoring the self-assembly process for specific applications.

Q3: Can 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin be used for photodynamic therapy?

A3: Research suggests that 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin exhibits a high singlet oxygen yield (φΔ) . Singlet oxygen is a reactive oxygen species known to be effective in eliminating cancer cells and treating age-related eye diseases like macular degeneration. This property makes the porphyrin derivative a potential candidate for photodynamic therapy.

Q4: How does the air-water interface impact the chirality of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine assemblies?

A4: Studies reveal that intrinsically achiral free-base porphyrins, including 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine, can form optically active supramolecular assemblies at the air-water interface under specific conditions . This phenomenon is attributed to the in situ diprotonation of the porphyrin at the interface, followed by a compression-induced assembly process. The result is a helical stacking of the porphyrin units, leading to supramolecular chirality . This controllable chirality generation has significant implications for various applications in materials science and beyond.

Q5: Are there computational studies on 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin?

A5: Yes, computational studies, including crystal structure analysis, have been conducted on 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin . These studies provide valuable insights into the molecule's structure, its interactions with other molecules, and its potential for forming different crystal structures. Such computational insights are crucial for understanding its properties and guiding further experimental research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。